molecular formula C23H22FN3O3 B10999171 (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10999171
M. Wt: 407.4 g/mol
InChI Key: JHWVPNHAVCAOGM-UHFFFAOYSA-N
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Description

The compound (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, a multi-step process is likely required, involving:

    Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.

    Introduction of the pyridoindole moiety: This step may involve cyclization reactions and the use of specific reagents to introduce the fluorine atom and other substituents.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the indole and pyridoindole moieties, along with the presence of methoxy and fluorine substituents, makes this compound unique. These structural features may confer enhanced biological activity and specificity compared to other indole derivatives .

Biological Activity

The compound (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex indole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining two indole moieties with a methanone linkage. The presence of methoxy and fluoro substituents enhances its biological activity and solubility.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
  • Case Studies : In vitro studies demonstrated that related compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds ranged from 10 to 30 µM .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies:

  • COX Inhibition : Research has shown that indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related compounds displayed IC50 values against COX-2 ranging from 23.8 to 42.1 µM .
  • In Vivo Studies : Animal models have demonstrated that these compounds reduce inflammation markers significantly compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties:

  • Mechanism : Some studies suggest that these compounds may act as entry inhibitors for viruses such as HIV and HCV by blocking critical viral interactions with host cells .
  • Research Findings : In vitro assays indicated that certain indole derivatives exhibited potent antiviral activity with selectivity indices suggesting favorable therapeutic windows .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives:

SubstituentEffect on Activity
MethoxyEnhances solubility and activity against cancer cells
FluoroIncreases potency as a COX inhibitor
Indole CoreEssential for anticancer and antiviral activities

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

(5,6-dimethoxy-1-methylindol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C23H22FN3O3/c1-26-19-11-22(30-3)21(29-2)9-13(19)8-20(26)23(28)27-7-6-18-16(12-27)15-10-14(24)4-5-17(15)25-18/h4-5,8-11,25H,6-7,12H2,1-3H3

InChI Key

JHWVPNHAVCAOGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC)OC

Origin of Product

United States

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